tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18081911
InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4)6-5-9(14)7-12/h5-8H2,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate

CAS No.:

Cat. No.: VC18081911

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate
Standard InChI InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4)6-5-9(14)7-12/h5-8H2,1-4H3,(H,13,15)
Standard InChI Key JTEXIWVTMUDRPK-UHFFFAOYSA-N
Canonical SMILES CC1(CCC(=O)C1)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate, reflects its core structure: a cyclopentane ring with a ketone group at position 3, a methyl substituent at position 1, and a carbamate-linked tert-butyl group (Figure 1). The canonical SMILES representation, CC1(CCC(=O)C1)CNC(=O)OC(C)(C)C, underscores the spatial arrangement of these functional groups.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H21NO3\text{C}_{12}\text{H}_{21}\text{NO}_{3}
Molecular Weight227.30 g/mol
InChI KeyJTEXIWVTMUDRPK-UHFFFAOYSA-N
Canonical SMILESCC1(CCC(=O)C1)CNC(=O)OC(C)(C)C

The tert-butyl group enhances steric bulk, influencing solubility and stability, while the 3-oxocyclopentyl moiety introduces conformational rigidity. These features collectively affect the compound’s reactivity and binding affinity in biological systems.

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous carbamates typically exhibit carbonyl stretches near 1700 cm1^{-1} (C=O) and N-H bends around 3300 cm1^{-1}. Mass spectrometry would likely show a molecular ion peak at m/z 227.30, with fragmentation patterns corresponding to the loss of the tert-butoxy group (C4H9O\text{C}_4\text{H}_9\text{O}^-).

Synthesis Methods and Industrial Production

Industrial Scale-Up

Industrial production optimizes yield and purity through continuous flow reactors, which enhance heat and mass transfer compared to batch processes. Automated systems monitor reaction parameters (pH, temperature) in real-time, ensuring consistency. Post-synthesis, purification via column chromatography or recrystallization achieves >95% purity, critical for pharmaceutical applications.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The carbamate’s tert-butoxy group is susceptible to nucleophilic attack. Under acidic conditions (e.g., HCl in dioxane), the tert-butyl protecting group is cleaved, yielding the free amine (Figure 3):

RNHC(O)OC(CH3)3HClRNH2+CO2+(CH3)3COH\text{RNHC(O)OC(CH}_3\text{)}_3 \xrightarrow{\text{HCl}} \text{RNH}_2 + \text{CO}_2 + (\text{CH}_3\text{)}_3\text{COH}

Oxidation and Reduction

  • Oxidation: The 3-oxocyclopentyl group resists further oxidation, but adjacent methyl groups may oxidize to carboxylic acids under strong conditions (e.g., KMnO4_4).

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the ketone to an alcohol, altering the compound’s polarity and bioactivity.

Biological Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its carbamate group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection without side reactions. Recent studies highlight its role in synthesizing anticancer agents targeting histone deacetylases (HDACs) .

Agrochemical Development

In agrochemistry, structural analogs of this carbamate exhibit herbicidal and fungicidal activity. Modifying the cyclopentyl ring’s substituents tunes lipid solubility, enhancing membrane permeability in plant pathogens .

Table 2: Comparative Bioactivity of Analogues

CompoundCAS NumberSimilarity IndexApplication
tert-Butyl ((3-oxocyclohexyl)methyl)carbamate1260836-35-80.98HDAC Inhibition
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate1118786-86-90.92Antifungal Agent

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